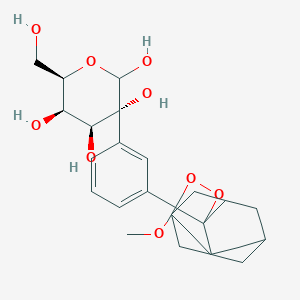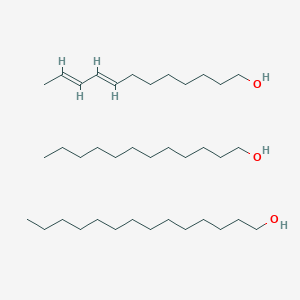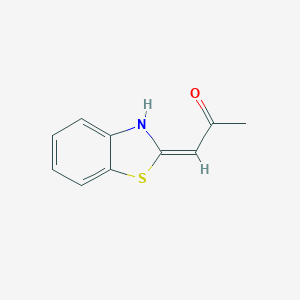![molecular formula C17H25NO4S B054676 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid CAS No. 117345-97-8](/img/structure/B54676.png)
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine is a synthetic compound with the molecular formula C17H25NO4S and a molecular weight of 339.45 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine undergoes various chemical reactions, including:
Oxidation: The thiomethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The thiomethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking natural substrates, thereby blocking the active site. It can also interact with cellular pathways involved in protein synthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butoxycarbonylalanyl-phenylalanine: Lacks the thiomethylene group.
tert-Butoxycarbonylalanyl-psi-methylene-phenylalanine: Contains a methylene group instead of a thiomethylene group.
Uniqueness
tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine is unique due to its thiomethylene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in peptide synthesis and enzyme inhibition studies .
Propriétés
Numéro CAS |
117345-97-8 |
|---|---|
Formule moléculaire |
C17H25NO4S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H25NO4S/c1-12(18-16(21)22-17(2,3)4)11-23-14(15(19)20)10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20) |
Clé InChI |
OVCHOQCIFPQYAN-UHFFFAOYSA-N |
SMILES |
CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Synonymes |
Boc-Ala-psi(CH2S)-Phe-OH Boc-Ala-thiomethylene-Phe-OH tert-butoxycarbonylalanyl-psi-thiomethylene-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



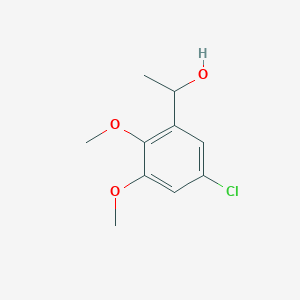
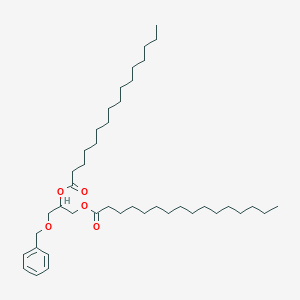
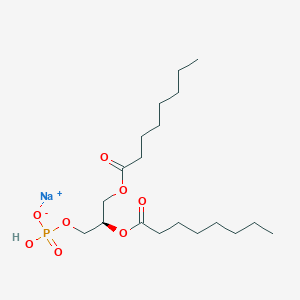
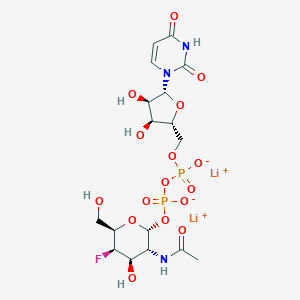

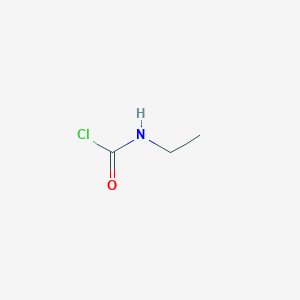
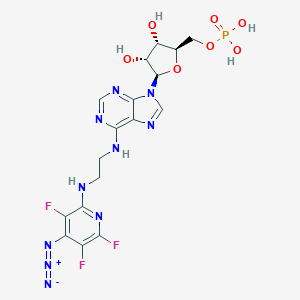
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)

